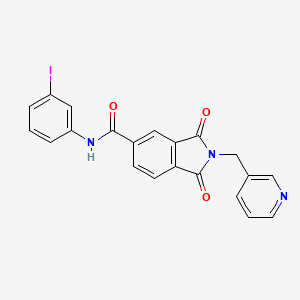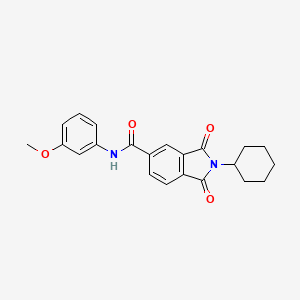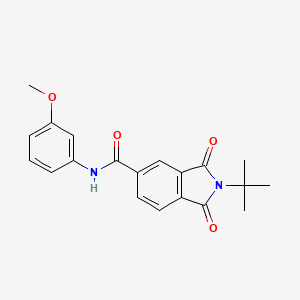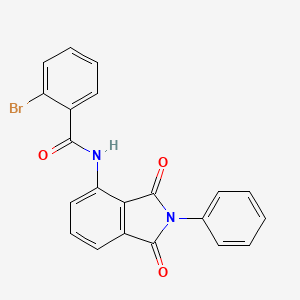
N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
説明
N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as compound 1, is a chemical compound that has been of interest to many researchers due to its potential applications in the field of medicine. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1 involves its ability to inhibit the activity of certain enzymes, including proteases and kinases. This inhibition leads to a decrease in the activity of these enzymes, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1 in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, the complex synthesis process and the limited availability of the N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide can be a limitation for researchers.
将来の方向性
There are several potential future directions for research on N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1, including:
1. Further investigation of its potential applications in the development of new drugs for the treatment of cancer and other diseases.
2. Studies on the structure-activity relationship of N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1 to identify more potent and selective inhibitors of enzymes.
3. Investigation of the potential use of N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1 as a tool for studying the role of enzymes in various cellular processes.
4. Studies on the pharmacokinetics and pharmacodynamics of N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1 to better understand its potential use in clinical settings.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide 1 is a promising chemical N-(4-isopropylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide that has been extensively studied for its potential applications in the field of medicine. Its ability to selectively inhibit certain enzymes makes it a useful tool for researchers studying the role of these enzymes in various cellular processes. Further research is needed to fully understand its potential applications and limitations.
科学的研究の応用
Compound 1 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a wide range of fields. One of the most promising areas of research has been in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
1,3-dioxo-N-(4-propan-2-ylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15(2)17-5-8-19(9-6-17)26-22(28)18-7-10-20-21(12-18)24(30)27(23(20)29)14-16-4-3-11-25-13-16/h3-13,15H,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAFPRKRWWBQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



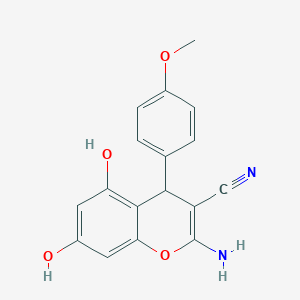
![2-chloro-10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3437519.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3437533.png)
![3-[(2-ethylbutanoyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3437544.png)
![2-(2-chlorophenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3437553.png)
![3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide](/img/structure/B3437558.png)
![2-(4-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3437559.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3437567.png)
![2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B3437572.png)
![2-{[4-(acetyloxy)-3-methoxybenzoyl]amino}-4-chlorobenzoic acid](/img/structure/B3437581.png)
